

Application of 9-Aminophenanthrene in Environmental Sample Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: 9-Aminophenanthrene

Cat. No.: B1211374

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Introduction

9-Aminophenanthrene is a polycyclic aromatic amine (PAA) of significant interest due to its potential environmental presence and toxicological relevance. As a derivative of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH), its detection in environmental matrices such as soil and water is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the analysis of **9-Aminophenanthrene** in environmental samples, focusing on sample preparation, chromatographic separation, and detection methodologies. The protocols are designed to offer robust and sensitive analytical approaches suitable for trace-level quantification.

Principle of Analysis

The analysis of **9-Aminophenanthrene** in environmental samples typically involves a multi-step process:

- Extraction: Isolation of **9-Aminophenanthrene** from the complex sample matrix (soil or water).
- Cleanup and Concentration: Removal of interfering co-extractants and concentration of the analyte to improve detection sensitivity.

- Chromatographic Separation: Separation of **9-Aminophenanthrene** from other compounds using High-Performance Liquid Chromatography (HPLC).
- Detection: Quantification of **9-Aminophenanthrene**, often utilizing its native fluorescence or enhanced fluorescence after derivatization.

Due to the chemical nature of **9-Aminophenanthrene** (a primary aromatic amine with a phenanthrene structure), it is amenable to sensitive detection by fluorescence. For ultra-trace analysis, a pre-column derivatization step can be employed to enhance its fluorescence signal, thereby lowering the limits of detection.

Experimental Protocols

Protocol 1: Analysis of 9-Aminophenanthrene in Water Samples

This protocol details the extraction and analysis of **9-Aminophenanthrene** from water samples using Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC with fluorescence detection.

Materials and Reagents:

- **9-Aminophenanthrene** standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Tetrachloroethane (extraction solvent)
- Deionized water
- Sodium chloride
- Conical-bottom glass centrifuge tubes (10 mL)
- Syringe (1.0 mL)

- Centrifuge
- HPLC system with fluorescence detector

Procedure:

- Sample Preparation:
 - Collect water samples in clean glass bottles.
 - If necessary, adjust the pH of the water sample to be neutral to slightly basic to ensure **9-Aminophenanthrene** is in its non-protonated form.
 - Fortify the sample with a known concentration of **9-Aminophenanthrene** for recovery studies if required.
- Extraction (DLLME):
 - Place a 5.0 mL aliquot of the water sample into a 10 mL conical-bottom centrifuge tube.
 - In a separate small vial, prepare the extraction mixture by adding 25.0 μ L of tetrachloroethane (extraction solvent) to 0.50 mL of methanol (dispersive solvent).
 - Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form.
 - Vortex the mixture for 1 minute to ensure thorough dispersion.
 - Centrifuge the tube at 4000 rpm for 2 minutes to sediment the extraction solvent.
 - A small droplet of tetrachloroethane containing the extracted analyte will settle at the bottom of the tube.
- Analysis (HPLC-FLD):
 - Carefully withdraw a few microliters of the sedimented phase using a microsyringe.
 - Inject 5.0 μ L into the HPLC system.

- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min
- Fluorescence Detector Wavelengths:
 - Excitation: ~255 nm
 - Emission: ~380 nm (These are estimated wavelengths for the phenanthrene moiety and should be optimized using a standard solution of **9-Aminophenanthrene**).

Expected Performance (Based on similar aromatic amines):

Parameter	Expected Value
Linearity Range	5 - 5000 ng/mL
Limit of Detection (LOD)	0.8 - 2.0 ng/mL
Relative Standard Deviation (RSD)	< 10%
Recovery	85 - 112%

Protocol 2: Analysis of **9-Aminophenanthrene** in Soil Samples

This protocol describes the extraction of **9-Aminophenanthrene** from soil using sonication, followed by HPLC analysis.

Materials and Reagents:

- **9-Aminophenanthrene** standard
- Acetonitrile (HPLC grade)

- Ammonium hydroxide solution (1%)
- Methanol (HPLC grade)
- Deionized water
- Centrifuge tubes (50 mL)
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 µm)
- HPLC system with fluorescence detector

Procedure:

- Sample Preparation:
 - Air-dry the soil sample and sieve it to remove large debris.
 - Weigh 5.0 g of the homogenized soil into a 50 mL centrifuge tube.
 - For recovery experiments, spike the soil sample with a known amount of **9-Aminophenanthrene** standard solution and let it equilibrate.
- Extraction:
 - Add 10 mL of a 1% ammonium hydroxide in acetonitrile solution to the centrifuge tube containing the soil.[\[1\]](#)
 - Vortex the tube for 1 minute to ensure the soil is fully suspended.
 - Place the tube in an ultrasonic bath and sonicate for 30 minutes.[\[1\]](#)
 - After sonication, centrifuge the sample at 5000 rpm for 10 minutes.
 - Carefully decant the supernatant into a clean tube.

- Repeat the extraction process on the soil pellet with another 10 mL of the extraction solvent.
- Combine the supernatants.
- Cleanup and Concentration:
 - Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
 - Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
- Analysis (HPLC-FLD):
 - Inject 10 µL of the filtered extract into the HPLC system.
 - Use the same HPLC conditions as described in Protocol 1.

Expected Performance (Based on similar aromatic amines in soil):

Parameter	Expected Value
Recovery (from spiked sand)	88 - 105%
Recovery (from organic soil)	60 - 86%
Limit of Detection (LOD)	0.5 - 10 ppb

Protocol 3: Pre-column Derivatization for Enhanced Sensitivity

For ultra-trace analysis, derivatization of the primary amine group of **9-Aminophenanthrene** can significantly enhance the fluorescence signal. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.

Derivatization Procedure (to be performed on the extract before HPLC injection):

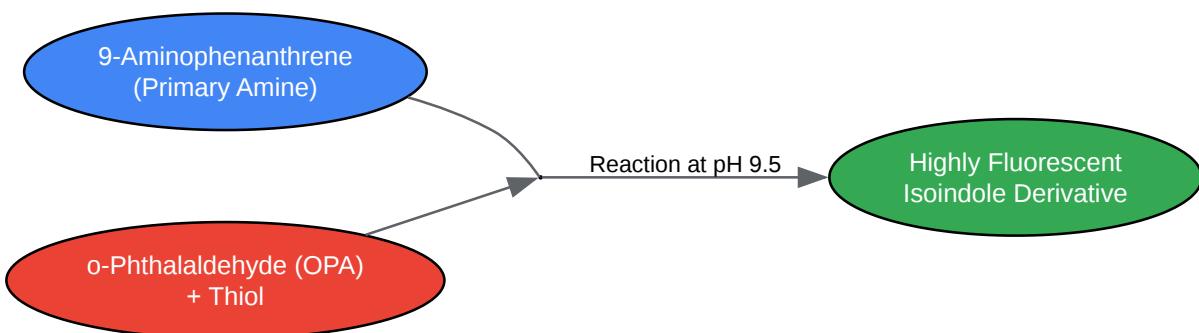
- To 100 μ L of the sample extract (reconstituted in a suitable solvent like acetonitrile), add 100 μ L of a borate buffer solution (pH 9.5).
- Add 50 μ L of the OPA derivatizing reagent (a solution of OPA and a thiol, such as 2-mercaptoethanol, in borate buffer).
- Mix and allow the reaction to proceed for 2 minutes at room temperature.
- Inject a portion of the reaction mixture into the HPLC system.
- The fluorescence detector wavelengths will need to be optimized for the specific **9-Aminophenanthrene**-OPA derivative, but typical values are in the range of 340 nm for excitation and 455 nm for emission.[\[2\]](#)

Visualizations



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Caption: Workflow for **9-Aminophenanthrene** analysis in water.



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References

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